molecular formula C6H7NOS B13921666 2-(4-Methylthiazol-2-yl)acetaldehyde

2-(4-Methylthiazol-2-yl)acetaldehyde

Cat. No.: B13921666
M. Wt: 141.19 g/mol
InChI Key: NYNYPWQHKIPGOC-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Methylthiazol-2-yl)acetaldehyde typically involves the reaction of 2-aminothiazole with an appropriate aldehyde under acidic conditions . The reaction is carried out in the presence of a catalyst, such as glacial acetic acid, to facilitate the formation of the thiazole ring . The reaction mixture is then heated to reflux, and the product is isolated by distillation or recrystallization.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to maximize yield and minimize by-products. Purification steps, such as distillation and crystallization, are employed to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

2-(4-Methylthiazol-2-yl)acetaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Comparison with Similar Compounds

2-(4-Methylthiazol-2-yl)acetaldehyde can be compared with other thiazole derivatives:

Properties

Molecular Formula

C6H7NOS

Molecular Weight

141.19 g/mol

IUPAC Name

2-(4-methyl-1,3-thiazol-2-yl)acetaldehyde

InChI

InChI=1S/C6H7NOS/c1-5-4-9-6(7-5)2-3-8/h3-4H,2H2,1H3

InChI Key

NYNYPWQHKIPGOC-UHFFFAOYSA-N

Canonical SMILES

CC1=CSC(=N1)CC=O

Origin of Product

United States

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